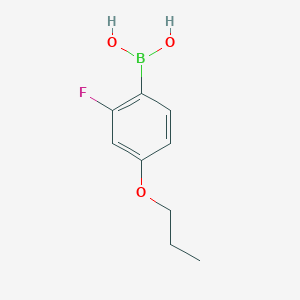

(2-Fluoro-4-propoxyphenyl)boronic acid

Description

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. molecularcloud.orgwikipedia.org Frankland synthesized ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation in the air. wikipedia.org However, it wasn't until the mid-20th century that the field gained significant momentum, largely due to the pioneering work of Herbert C. Brown and his colleagues in the 1950s and 1960s. numberanalytics.com Their research laid the groundwork for the development of organoboron chemistry as a cornerstone of modern organic synthesis. numberanalytics.com

Initially, organoboron compounds were explored for their unique structural and electronic properties. acs.org A significant breakthrough came with the development of the hydroboration reaction by H.C. Brown, which allowed for the convenient synthesis of a wide variety of organoboranes. This discovery, for which Brown was awarded the Nobel Prize in Chemistry in 1979, opened the door to a vast array of synthetic transformations.

The evolution of organoboron chemistry continued with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. acs.orgnih.gov This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds. rsc.orgchemrxiv.org The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The development of new catalysts and methods in recent decades has made the incorporation of boron functional groups into molecules more accessible and practical, leading to a resurgence of interest in boron chemistry. nih.gov

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids, a subclass of boronic acids, have emerged as indispensable reagents in organic synthesis. rsc.orgbohrium.combdhscanada.com Their importance stems from their versatility, stability, low toxicity, and ease of handling. nih.govboronmolecular.com These compounds are widely used as building blocks for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.comaablocks.com

The primary application of arylboronic acids is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgnih.gov This reaction's tolerance of a wide range of functional groups makes it a highly efficient tool for creating carbon-carbon bonds. chemrxiv.orgbohrium.com Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S), and additions to unsaturated compounds. chemrxiv.org

Arylboronic acids can also serve as precursors to aryl radicals under oxidative conditions, providing a novel pathway for the formation of carbon-carbon bonds that differs from the traditional transmetalation mechanism of the Suzuki-Miyaura reaction. rsc.orgbohrium.com This dual reactivity further enhances their utility as synthetic intermediates. The ability to readily convert the carbon-boron bond into various other functional groups has solidified the position of arylboronic acids as privileged structural motifs in modern organic synthesis. nih.gov

Overview of Fluorinated Arylboronic Acids in Contemporary Research

In recent years, fluorinated arylboronic acids have garnered significant attention in medicinal chemistry and materials science. researchgate.netacs.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov Consequently, approximately 25% of known drugs contain at least one fluorine atom. nih.gov

The unique properties of fluorine make fluorinated arylboronic acids highly valuable building blocks for the synthesis of novel pharmaceuticals and functional materials. researchgate.netacs.org For example, the incorporation of fluorine can enhance the acidity of the boronic acid, which is a crucial factor for its interaction with biological targets. nih.gov Fluorinated arylboronic acids are also utilized in the development of sensors and probes, where the fluorine atom can serve as a sensitive reporter for NMR spectroscopy studies. nih.gov

The synthesis of fluorinated arylboronic acids can be achieved through various methods, including the C-H borylation of fluorinated arenes and the fluorination of existing arylboronic acids. acs.orgorganic-chemistry.org Researchers are continuously developing new and more efficient synthetic routes to access a wider variety of these important compounds. acs.org

Defining the Research Focus: (2-Fluoro-4-propoxyphenyl)boronic acid

This article will focus specifically on the chemical compound This compound . This particular molecule combines the key features of a fluorinated arylboronic acid with a propoxy functional group. The presence of the fluorine atom ortho to the boronic acid group, along with the propoxy group at the para position, is expected to impart specific electronic and steric properties that influence its reactivity and potential applications.

By examining this specific compound, we aim to provide a detailed understanding of its synthesis, properties, and role in organic synthesis. The subsequent sections will delve into the specifics of its chemical and physical characteristics, its applications in cross-coupling reactions, and its potential utility in the fields of medicinal chemistry and materials science. This focused analysis will serve to illustrate the broader importance and potential of substituted fluorinated arylboronic acids in contemporary chemical research.

Compound Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1107603-51-9 proactivemr.com |

| Molecular Formula | C9H12BFO3 nih.gov |

| Purity | 98% proactivemr.com |

Propriétés

IUPAC Name |

(2-fluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMQLEDSDCTPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Propoxyphenyl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

The creation of the C–B bond on an aromatic scaffold is a cornerstone of modern organic synthesis, largely due to the utility of arylboronic acids in cross-coupling reactions. Over the years, a variety of methods have been developed, ranging from classical organometallic reactions to sophisticated catalytic systems.

Traditional Boronylation Techniques

Historically, the synthesis of arylboronic acids has been dominated by the reaction of organometallic reagents with borate (B1201080) esters. These methods, while effective, often require harsh reaction conditions and exhibit limited functional group tolerance.

One of the most common traditional methods involves the use of organolithium or Grignard reagents . nih.gov This process typically begins with the formation of an aryl-lithium or aryl-magnesium species from an aryl halide. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired arylboronic acid. nih.gov The primary limitation of this approach is the high reactivity of the organometallic intermediates, which restricts the presence of sensitive functional groups on the aromatic ring. nih.gov

Catalytic C-H Borylation Approaches

In a paradigm shift towards greater efficiency and atom economy, direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids. nih.gov This method avoids the pre-functionalization required in traditional techniques by directly converting a C-H bond on the aromatic ring to a C-B bond. Transition metal catalysts, most notably those based on iridium and rhodium, are pivotal to this transformation. nih.gov These catalysts, often in conjunction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), can selectively activate and functionalize C-H bonds. The regioselectivity of the reaction is often governed by steric factors, providing a predictable way to introduce the boronic acid group.

Catalytic C-X Borylation (X = Halogen, Triflate)

Catalytic C-X borylation, where X is a halogen (I, Br, Cl) or a triflate group, represents a widely adopted and versatile method for arylboronic acid synthesis. The Miyaura borylation is a prominent example of this approach, typically employing a palladium catalyst to couple an aryl halide or triflate with a diboron reagent. organic-chemistry.org

The catalytic cycle of the Miyaura borylation generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronate ester and regenerate the active catalyst. organic-chemistry.org A base, such as potassium acetate (B1210297), is crucial for the reaction's success. organic-chemistry.org This method offers excellent functional group tolerance and is applicable to a broad range of substrates. organic-chemistry.org Nickel and copper catalysts have also been developed for similar transformations, sometimes offering complementary reactivity or milder reaction conditions.

| Borylation Method | Description | Key Reagents | Advantages | Limitations |

| Traditional Boronylation | Formation of an organometallic intermediate followed by reaction with a borate ester. | Grignard reagents, Organolithium reagents, Trialkyl borates | Well-established | Harsh conditions, Limited functional group tolerance |

| Catalytic C-H Borylation | Direct conversion of a C-H bond to a C-B bond. | Iridium or Rhodium catalysts, Diboron reagents | High atom economy, No pre-functionalization needed | Catalyst cost, Regioselectivity can be challenging |

| Catalytic C-X Borylation | Coupling of an aryl halide or triflate with a diboron reagent. | Palladium, Nickel, or Copper catalysts, Diboron reagents, Base | High functional group tolerance, Broad substrate scope | Residual metal contamination |

Specific Synthetic Pathways for (2-Fluoro-4-propoxyphenyl)boronic acid

The synthesis of the specifically substituted this compound requires a strategic approach, starting with a readily available precursor and employing an efficient borylation method.

Precursor Identification and Halogenated Aromatic Intermediates

The logical precursor for the synthesis of this compound is a halogenated derivative of 1-fluoro-4-propoxybenzene. The most common synthetic routes would start from either 1-bromo-2-fluoro-4-propoxybenzene (B1375256) or 1-iodo-2-fluoro-4-propoxybenzene . These halogenated intermediates provide a reactive handle at the desired position for the introduction of the boronic acid functionality.

The synthesis of these precursors typically starts from commercially available phenols or anilines. For instance, 4-bromo-2-fluorophenol (B1271925) can be alkylated with a propyl halide to yield 1-bromo-4-propoxy-2-fluorobenzene. Alternatively, functional group transformations on appropriately substituted benzene (B151609) derivatives can lead to the desired halogenated aromatic intermediates.

Optimization of Boronylation Conditions

Given the structure of the target molecule, which contains both an electron-donating propoxy group and an electron-withdrawing fluorine atom, the choice and optimization of the borylation conditions are critical for achieving high yields and purity.

A plausible and efficient route for the synthesis of this compound involves a lithiation-borylation sequence . This method is particularly suitable for arenes with directing groups that can facilitate ortho-lithiation. However, in the case of 1-bromo-2-fluoro-4-propoxybenzene, a halogen-metal exchange is the more likely pathway. The procedure would involve treating 1-bromo-2-fluoro-4-propoxybenzene with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This would generate the corresponding aryllithium species via bromine-lithium exchange. This reactive intermediate is then quenched in situ with a trialkyl borate, for instance, triisopropyl borate. The reaction is then warmed to room temperature and hydrolyzed with an acid to yield this compound.

Alternatively, a palladium-catalyzed Miyaura borylation of 1-bromo-2-fluoro-4-propoxybenzene with bis(pinacolato)diboron (B₂pin₂) would be a highly effective method. The optimization of this reaction would involve screening various palladium catalysts, ligands, bases, and solvents. A typical set of conditions might involve a palladium catalyst like Pd(dppf)Cl₂ or Pd(OAc)₂, a phosphine (B1218219) ligand such as SPhos or XPhos, a base like potassium acetate or potassium carbonate, and a solvent such as dioxane or toluene. The reaction temperature would also be a key parameter to optimize, typically ranging from 80 to 110 °C. The resulting pinacol (B44631) boronate ester would then be hydrolyzed to the final boronic acid.

The presence of the fluorine atom ortho to the reaction site and the electron-donating propoxy group can influence the reactivity of the aryl halide and the stability of the resulting boronic acid. Therefore, careful control of reaction parameters is essential to minimize side reactions such as protodeborylation.

Alternative Fluorination Strategies in Boronic Acid Synthesis

An alternative synthetic route involves introducing the fluorine atom onto an existing arylboronic acid or boronate ester, such as (4-propoxyphenyl)boronic acid. This approach relies on electrophilic fluorination, where a C-B bond is cleaved and a C-F bond is formed.

The direct fluorination of arylboronic acids can be achieved using potent electrophilic fluorinating agents. organic-chemistry.org For instance, acetyl hypofluorite (B1221730) (AcOF), generated from diluted fluorine, can convert electron-rich aryl boronic acids into the corresponding aryl fluorides in good yields. organic-chemistry.org This reaction typically proceeds via ipso-substitution, where the boronic acid moiety is directly replaced by the fluorine atom. organic-chemistry.org When electron-donating groups are present on the aromatic ring, this ipso-substitution is the predominant pathway. organic-chemistry.org However, for a precursor like (4-propoxyphenyl)boronic acid, this would lead to 1-fluoro-4-propoxybenzene, not the desired this compound. Fluorination ortho to the boronic acid can sometimes compete with ipso substitution, particularly when electron-withdrawing groups are present. organic-chemistry.org

A wide array of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have been developed, as they are generally more stable and safer to handle than reagents like elemental fluorine. wikipedia.org Among these, Selectfluor is a commercially available, air- and water-tolerant colorless salt widely used as an electrophilic fluorine donor. wikipedia.orgnumberanalytics.com

Selectfluor can be used in the metal-catalyzed fluorination of arylboronic acid derivatives. harvard.eduthieme-connect.comorganic-chemistry.org Both palladium and copper-based systems have been developed to mediate the fluorination of arylboronic acids and their esters using Selectfluor as the fluorine source. harvard.edunih.govresearchgate.net These catalyzed reactions can offer greater control and a broader substrate scope compared to direct fluorination. nih.gov

| Reagent Name | Acronym | Key Characteristics |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic, highly reactive, commercially available, air- and water-tolerant solid. Widely used in metal-catalyzed and radical fluorinations. wikipedia.orgnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective electrophilic fluorinating agent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral electrophilic fluorinating agent. wikipedia.org |

| Acetyl hypofluorite | AcOF | Generated in situ from diluted fluorine. A powerful, fast, and selective electrophilic fluorinating agent for electron-rich substrates. organic-chemistry.org |

The mechanism of electrophilic fluorination of arylboronic acid derivatives can vary depending on the reagents and catalysts employed. The precise mechanism of reagents like Selectfluor is still debated, with evidence supporting either a direct Sₙ2 attack at the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org

In palladium-catalyzed fluorinations using Selectfluor, kinetic studies suggest a unique mechanism that does not proceed through the typical organopalladium intermediates of cross-coupling reactions. harvard.edu Instead, a pathway involving a single-electron transfer (S.E.T.) is proposed. harvard.eduthieme-connect.com This mechanism is believed to involve an unusual Pd(III) intermediate. harvard.edunih.gov The reaction is initiated by the oxidation of the Pd(II) precatalyst by Selectfluor, which then facilitates the C-F bond formation on the arylboronic acid derivative. thieme-connect.com

For metal-free direct fluorination with acetyl hypofluorite, the proposed mechanism involves the complexation of the acetate portion of the reagent with the boron atom of the boronic acid. organic-chemistry.org This coordination facilitates the electrophilic attack of the fluorine atom onto the ipso-carbon, leading to the displacement of the boronic acid group. organic-chemistry.org

Scale-Up Considerations and Industrial Synthesis Approaches for this compound

The industrial production of this compound necessitates a strategic approach to transition from laboratory-scale synthesis to large-scale manufacturing. This involves careful consideration of reaction conditions, raw material costs, process safety, efficiency, and purification methods to ensure a commercially viable and sustainable process. While specific industrial synthesis routes for this exact compound are not extensively detailed in publicly available literature, general principles for the large-scale production of arylboronic acids provide a framework for its manufacturing.

The most probable industrial synthesis of this compound involves a multi-step process, likely commencing with a readily available starting material such as 1-fluoro-3-propoxybenzene (B3368006). The key transformation is the introduction of the boronic acid moiety, which is typically achieved through two primary methods on an industrial scale: Grignard reactions or, less commonly for initial synthesis but important for derivatives, palladium-catalyzed cross-coupling reactions like the Miyaura borylation.

Grignard Reaction Approach:

A common and cost-effective method for the industrial synthesis of arylboronic acids is through the formation of a Grignard reagent followed by reaction with a trialkyl borate. google.comchemicalbook.com For this compound, this would likely involve the bromination of 1-fluoro-3-propoxybenzene to yield 1-bromo-2-fluoro-4-propoxybenzene. This intermediate would then be reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or a mixed solvent system to improve safety and reduce costs, to form the corresponding Grignard reagent. google.com This organometallic intermediate is then reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, at low temperatures to form the boronic ester. google.com Subsequent acidic hydrolysis yields the final this compound. google.com

Key scale-up considerations for this approach include:

Grignard Reagent Formation: The initiation of Grignard reactions can be challenging on a large scale and is highly exothermic. Careful control of temperature and the rate of addition of the aryl halide are crucial to prevent runaway reactions. researchgate.net The quality and activation of the magnesium are also critical factors for consistent reaction initiation and yield.

Cryogenic Conditions: The reaction of the Grignard reagent with the trialkyl borate is typically performed at very low temperatures (often below -70°C) to minimize the formation of byproducts. researchgate.net Maintaining such temperatures in large industrial reactors requires specialized and energy-intensive cooling systems.

Solvent Selection and Handling: Ethereal solvents like THF are commonly used but pose safety risks due to their flammability and potential for peroxide formation. On an industrial scale, mixed solvent systems may be employed to mitigate these risks and reduce costs. google.com The handling of large volumes of flammable solvents requires stringent safety protocols.

Work-up and Purification: The hydrolysis step needs to be carefully controlled to avoid degradation of the product. Purification of the final product on a large scale can be a significant challenge. While crystallization is the preferred method for its cost-effectiveness, impurities can sometimes hinder this process. An alternative industrial purification method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid. google.comwipo.int

Palladium-Catalyzed Borylation:

While often used for creating more complex molecules, the Miyaura borylation reaction can also be adapted for the synthesis of arylboronic acids from aryl halides. wikipedia.org This would involve the reaction of 1-bromo-2-fluoro-4-propoxybenzene with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This method can offer high yields and functional group tolerance but may be less economically viable for the large-scale production of a relatively simple boronic acid due to the cost of the palladium catalyst and diboron reagents.

Process Optimization and Control:

On an industrial scale, process analytical technology (PAT) can be implemented to monitor reaction progress in real-time. This allows for better control over reaction parameters, leading to improved consistency, yield, and safety. The development of continuous flow processes for Grignard reactions and subsequent borylation is also an area of interest for improving safety and efficiency in large-scale manufacturing. researchgate.net

Below is a table summarizing key parameters and challenges in the potential industrial synthesis of this compound.

| Process Step | Key Parameters | Scale-Up Challenges | Potential Solutions |

| Grignard Reagent Formation | Temperature, Rate of Addition, Magnesium Quality | Exothermic nature, initiation difficulties, potential for side reactions (e.g., Wurtz coupling). researchgate.net | Precise temperature control, slow substrate addition, use of activated magnesium, real-time monitoring. |

| Borylation | Low Temperature (-70°C or lower), Stoichiometry of Borate Ester | Maintaining cryogenic conditions in large reactors, ensuring efficient mixing. researchgate.net | Specialized cooling systems, optimized reactor design for heat transfer and mixing. |

| Hydrolysis | pH control, Temperature | Potential for product degradation, handling of acidic waste streams. | Careful addition of acid, temperature control, waste neutralization protocols. |

| Purification | Solvent selection, pH adjustment, Crystallization conditions | Removal of inorganic salts and organic byproducts, achieving high purity. | Acid-base extraction, recrystallization with optimized solvent systems, filtration and drying technologies. google.comwipo.int |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Propoxyphenyl Boronic Acid

Fundamental Reactivity of Arylboronic Acids

The chemistry of arylboronic acids is centered around the electron-deficient boron atom and its interaction with various chemical species. This inherent electronic nature underpins their utility in a wide array of chemical transformations.

A defining characteristic of boronic acids is their nature as Lewis acids, meaning they can accept a pair of electrons. ru.nlnih.gov The boron atom in (2-Fluoro-4-propoxyphenyl)boronic acid possesses a vacant p-orbital, making it electrophilic and capable of forming coordinate covalent bonds with Lewis bases (electron-pair donors). youtube.com In aqueous solutions, boronic acids exist in an equilibrium between the neutral, trigonal planar acid form and an anionic, tetrahedral boronate form through the addition of a hydroxide ion. ru.nlnih.gov

This equilibrium is fundamental to their chemistry. The formation of the tetracoordinate boronate species increases the nucleophilicity of the organic group attached to the boron, a key feature exploited in transmetalation reactions. organic-chemistry.org The coordination number, which is the count of attachment points between the ligands and the central metal, changes during this process. libretexts.org Arylboronic acids can also interact with various anions, acting as either Brønsted acid receptors through hydrogen bonding or as Lewis acid receptors forming tetrahedral adducts. acs.orgacs.org The specific interaction often depends on the nature of the anion involved. acs.org

Table 1: Coordination States of this compound

| Species | Hybridization of Boron | Geometry | Coordination Number | Key Feature |

|---|---|---|---|---|

| Boronic Acid | sp² | Trigonal Planar | 3 | Lewis acidic center |

| Boronate Anion | sp³ | Tetrahedral | 4 | Enhanced nucleophilicity of the aryl group |

Transmetalation is a crucial step in many catalytic cycles involving organometallic reagents. rsc.org For arylboronic acids like this compound, this process involves the transfer of the aryl group (the 2-fluoro-4-propoxyphenyl moiety) from the boron atom to another metal, typically a transition metal like palladium. rsc.orglibretexts.org This step is mechanistically central to the Suzuki-Miyaura cross-coupling reaction. illinois.edu

The propensity for transmetalation is significantly enhanced by the presence of a base. organic-chemistry.org The base reacts with the boronic acid to form the more reactive tetracoordinate boronate species. youtube.com Several pathways for transmetalation have been investigated, with key intermediates proposed to contain Pd-O-B linkages. illinois.eduillinois.edu Studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable pre-transmetalation intermediates. illinois.eduillinois.edu The exact pathway can depend on reaction conditions, such as the presence of excess ligand. illinois.edu The transfer of the organic group from boron to palladium is the defining event of this step, leading to the formation of a new palladium-carbon bond. rsc.org

Cross-Coupling Reactions Involving this compound

Perhaps the most significant application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds with exceptional efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura reaction is a powerful synthetic method that couples an organoboron compound, such as this compound, with an organic halide or triflate. musechem.com This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. nih.gov The fluoro and propoxy substituents on the aromatic ring of this compound can influence the electronic properties of the molecule and, consequently, its reactivity in the coupling process.

The success of the Suzuki-Miyaura reaction is critically dependent on the palladium catalyst and the associated ligands. musechem.com The catalyst system, typically a palladium(0) species, facilitates the key steps of the reaction. yonedalabs.com While various palladium sources can be used, the choice of ligand is paramount as it influences the catalyst's stability, activity, and substrate scope. rsc.org

Modern Suzuki-Miyaura couplings often employ sterically hindered and electron-rich phosphine (B1218219) ligands. libretexts.orgrsc.org Electron-rich ligands can facilitate the initial oxidative addition step, while steric bulk can promote the final reductive elimination step. libretexts.org The development of specialized ligands, often biarylphosphines like XPhos and SPhos, has enabled the coupling of increasingly challenging substrates, including electron-rich or sterically hindered aryl chlorides. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for these reactions. yonedalabs.com For a substrate like this compound, the electronic effects of the fluoro (electron-withdrawing) and propoxy (electron-donating) groups would be a consideration in optimizing the catalyst and ligand combination for high efficiency.

Table 2: Examples of Common Ligands in Suzuki-Miyaura Coupling

| Ligand Class | Example Ligands | Key Features |

|---|---|---|

| Monodentate Phosphines | PPh₃, P(tBu)₃, PCy₃ | Varying steric bulk and electron-donating ability. libretexts.orgrsc.org |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for challenging substrates; bulky and electron-rich. rsc.orgclaremont.edu |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable palladium complexes. yonedalabs.com |

| Diphosphine Ligands | dppf | Often used with specific palladium precursors like Pd(dppf)Cl₂. claremont.edu |

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. libretexts.orgmusechem.com This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate (Ar¹-Pd(II)-X). yonedalabs.com This is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation : In this key step, the organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex. rsc.orglibretexts.org As previously discussed, the boronic acid is activated by a base to form a boronate (Ar²-B(OH)₃⁻). This boronate then reacts with the Pd(II) intermediate, displacing the halide (X) and transferring the Ar² group to the palladium. The result is a diorganopalladium(II) complex (Ar¹-Pd(II)-Ar²). libretexts.org

Reductive Elimination : The final step of the cycle is reductive elimination, where the two organic groups (Ar¹ and Ar²) are coupled to form a new carbon-carbon bond, yielding the biaryl product (Ar¹-Ar²). libretexts.orgmusechem.com This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter another cycle. yonedalabs.com The newly formed Pd(0) species is then ready to react with another molecule of the organic halide, continuing the catalytic process. libretexts.org

Table 3: The Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Reactants | Metal Oxidation State Change | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0) complex, Aryl Halide (Ar¹-X) | Pd(0) → Pd(II) | Ar¹-Pd(II)-X intermediate |

| Transmetalation | Ar¹-Pd(II)-X, Arylboronate (Ar²-B(OH)₃⁻) | No Change (Pd(II)) | Ar¹-Pd(II)-Ar² intermediate |

| Reductive Elimination | Ar¹-Pd(II)-Ar² | Pd(II) → Pd(0) | Biaryl (Ar¹-Ar²), Regenerated Pd(0) catalyst |

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds. organic-chemistry.orgnrochemistry.com It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination for the synthesis of aryl amines, ethers, and thioethers. nrochemistry.com The reaction typically uses an arylboronic acid as the aryl source and couples it with an N-H, O-H, or S-H containing compound. organic-chemistry.org It is often performed under mild conditions, open to the air, with oxygen serving as the terminal oxidant. organic-chemistry.orgnrochemistry.com

This compound is a suitable substrate for Chan-Lam couplings, enabling the formation of various carbon-heteroatom bonds.

C-N Bond Formation: The coupling with primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) yields the corresponding N-arylated products. The reaction is a valuable tool for synthesizing complex amine derivatives. organic-chemistry.orgnih.gov

C-O Bond Formation: The reaction with phenols and alcohols leads to the formation of diaryl ethers and alkyl aryl ethers, respectively. This method is particularly useful for constructing the ether linkages found in many natural products and pharmaceuticals. nih.gov

C-S Bond Formation: Thiols can be effectively S-arylated using arylboronic acids under Chan-Lam conditions to produce aryl sulfides. organic-chemistry.org This reaction tolerates a variety of functional groups on both the thiol and the boronic acid. organic-chemistry.org

Table 2: Scope of Chan-Lam Coupling for C-Heteroatom Bond Formation

| Bond Formed | Heteroatom Nucleophile | Product Class |

|---|---|---|

| C-N | Amines, Anilines, Amides, Imides, Azoles | Aryl Amines, Aryl Amides, N-Aryl Heterocycles |

| C-O | Alcohols, Phenols | Aryl Ethers |

| C-S | Thiols, Thiophenols | Aryl Sulfides |

The precise mechanism of the Chan-Lam coupling has been the subject of extensive study and can be complex. st-andrews.ac.uk However, a generally accepted catalytic cycle involves several key steps. The reaction is typically initiated by the interaction of a Cu(II) salt, such as copper(II) acetate (B1210297), with the heteroatom nucleophile (amine, alcohol, or thiol). st-andrews.ac.uk

The proposed mechanism proceeds as follows:

Transmetalation: The arylboronic acid undergoes transmetalation with the copper(II) complex, transferring the (2-fluoro-4-propoxyphenyl) group to the copper center to form an aryl-Cu(II) intermediate. nrochemistry.com

Oxidative Coupling/Reductive Elimination: The mechanism for the C-heteroatom bond formation is thought to proceed via a Cu(III) intermediate. The aryl-Cu(II) species may disproportionate or be oxidized to a Cu(III) complex. nrochemistry.comst-andrews.ac.uk This key intermediate then undergoes reductive elimination, forging the C-N, C-O, or C-S bond and releasing the final product along with a Cu(I) species. st-andrews.ac.uk

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) catalyst by a terminal oxidant, which is most commonly molecular oxygen from the air. nrochemistry.comst-andrews.ac.uk

Common side reactions include the oxidation of the boronic acid to the corresponding phenol and protodeboronation. st-andrews.ac.ukorganic-chemistry.org The presence of water can promote the formation of the phenol byproduct. st-andrews.ac.uk

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the Suzuki and Chan-Lam reactions, arylboronic acids can participate in other types of cross-coupling reactions, although they are less common than their use with organohalides.

The Sonogashira coupling traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. synarchive.com However, variations of this reaction have been developed where an arylboronic acid is used in place of the organohalide. These Sonogashira-type reactions couple arylboronic acids with terminal alkynes to form arylalkynes. beilstein-journals.org These transformations may be catalyzed by palladium, copper, or even gold complexes, often requiring an oxidant. beilstein-journals.orgmdpi.com While this compound is a potential substrate for such reactions, specific applications in Heck or Negishi couplings are not widely reported, as these reactions typically employ other types of organometallic reagents.

Modulating Reactivity through Substituent Effects

The reactivity of this compound is significantly influenced by the electronic properties of its aromatic substituents.

Influence of the Fluoro Group on Electronic Properties and Reactivity

The fluorine atom at the ortho position to the boronic acid group plays a crucial role in modulating the compound's reactivity through several effects:

Inductive Effect: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the boron-bearing carbon and increases the Lewis acidity of the boron atom. nih.gov An increase in Lewis acidity can facilitate the formation of the boronate anion, which is often the active species in the transmetalation step of cross-coupling reactions. nih.gov

Resonance Effect: Fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a +R (resonance) effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

Steric Effect: The presence of a substituent at the ortho position can introduce steric hindrance, which may slow down the rate of reaction by impeding the approach of the catalyst or the other coupling partner. nih.gov

Acidity: The strong inductive effect of the ortho-fluoro substituent significantly increases the acidity (lowers the pKa) of the boronic acid compared to the unsubstituted phenylboronic acid. nih.gov This enhanced acidity is an important factor in reactions where the boronate form is involved. nih.gov

Side Reactions and Strategies for Mitigation

In synthetic applications, particularly palladium-catalyzed cross-coupling reactions, this compound can undergo undesired side reactions that consume the starting material and reduce the yield of the desired product. The most prominent of these are protodeboronation and oxidative degradation.

Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to the parent arene (1-fluoro-3-propoxybenzene). This side reaction is a significant issue in reactions that utilize boronic acids, especially under the basic conditions often required for Suzuki-Miyaura couplings.

The mechanism and rate of protodeboronation are highly dependent on the reaction pH, which dictates the speciation of the boronic acid. Arylboronic acids exist in equilibrium between the neutral trigonal form (ArB(OH)₂) and the anionic tetrahedral boronate form ([ArB(OH)₃]⁻). Several pathways for protodeboronation have been identified:

Acid-Catalyzed Pathway: Under acidic conditions, protonation of a hydroxyl group on the boron can facilitate C-B bond cleavage.

Base-Mediated Pathway: At high pH, the formation of the more reactive arylboronate anion can accelerate protodeboronation. The presence of an ortho-fluoro group, as in this compound, can further accelerate instability and the formation of protodeboronation products under basic conditions.

Unimolecular Decomposition: For certain heteroaromatic boronic acids, a zwitterionic form can undergo unimolecular fragmentation, leading to rapid protodeboronation.

Strategies for Mitigation:

Several strategies can be employed to minimize protodeboronation:

Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, can enhance stability. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing the rate of the side reaction.

Anhydrous Conditions: Since water is a source of protons, conducting the reaction under strictly anhydrous conditions can suppress protodeboronation.

Optimization of Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. Minimizing the time the boronic acid is exposed to harsh basic conditions can improve yields.

Choice of Catalyst and Base: Selecting a catalyst system that promotes the desired cross-coupling at a much faster rate than protodeboronation is a key strategy. The choice of base can also significantly impact the rate of this side reaction.

Table 2: Summary of Protodeboronation Mitigation Strategies

| Strategy | Mechanism of Action | Key Considerations |

| Conversion to Boronate Esters (e.g., MIDA, pinacol) | Slow release of boronic acid, increasing stability. | May require an additional synthetic step; hydrolysis rate must be compatible with coupling rate. |

| Anhydrous Conditions | Removes the proton source (water). | Requires careful drying of solvents and reagents. |

| Reaction Optimization | Minimizes exposure to conditions favoring protodeboronation. | Requires screening of bases, solvents, and temperatures. |

| Catalyst System Selection | Accelerates the desired coupling reaction over the side reaction. | Ligand and palladium source choice is critical. |

Oxidative Pathways

Boronic acids are susceptible to oxidation, which can lead to the formation of phenols and other byproducts. This oxidative degradation can be initiated by residual oxygen in the reaction vessel or by certain oxidizing agents. The empty p-orbital on the boron atom is prone to attack by nucleophilic species, including reactive oxygen species (ROS).

The generally accepted mechanism for the oxidation of a boronic acid involves the attack of a peroxide species (often formed in situ) on the boron atom. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, forming a borate (B1201080) ester. This labile ester is then rapidly hydrolyzed to yield the corresponding phenol (in this case, 2-fluoro-4-propoxyphenol) and boric acid.

Strategies for Mitigation:

Degassing of Solvents: Thoroughly degassing solvents and the reaction mixture by methods such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) is the most common and effective strategy to remove dissolved oxygen.

Use of Antioxidants: While not as common in standard cross-coupling reactions, the addition of antioxidants could theoretically suppress oxidative degradation, although this may interfere with the catalytic cycle.

Intramolecular Ligation: Recent research has shown that installing a pendant carboxyl group that can act as an intramolecular ligand to the boron atom can increase oxidative stability by over 10,000-fold. This is due to electronic effects and orientational constraints that slow the rate-limiting 1,2-shift during oxidation. While not inherent to this compound, this points to novel strategies for designing more robust boronic acid reagents.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The reactivity of the boronic acid group, particularly in palladium-catalyzed cross-coupling reactions, makes (2-Fluoro-4-propoxyphenyl)boronic acid a key reagent for forming carbon-carbon bonds. researchgate.netnih.gov These reactions are fundamental in modern organic synthesis for assembling complex molecular frameworks from simpler precursors. nih.gov The stability, moderate reactivity, and generally low toxicity of boronic acids contribute to their widespread use as synthetic intermediates. nih.govmdpi.com

A primary application of this compound is in the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction creates a carbon-carbon bond between the boronic acid and an aryl halide or triflate, and it is one of the most powerful methods for constructing biaryl scaffolds. nih.govmdpi.com The resulting biaryl structures are prevalent in many biologically active molecules and functional materials.

The presence of the fluorine atom on the phenyl ring of this compound is significant. Fluorine substitution can profoundly influence the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura coupling provides a direct and efficient route to introduce this fluorinated phenyl moiety into a target structure. mdpi.com Research has demonstrated the successful use of various substituted aryl boronic acids in palladium-catalyzed systems to produce fluorinated biaryl derivatives in good yields. nih.govmdpi.com

| Reaction Type | Coupling Partner | Key Feature | Resulting Scaffold | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides (e.g., bromides, iodides) | Palladium-catalyzed C-C bond formation | Fluorinated Biaryls | Access to core structures for pharmaceuticals and materials nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Aryl Triflates | Versatility in coupling partners | Substituted Biaryl Ethers | Enables synthesis of complex, functionalized molecules |

Beyond biaryls, this compound is an important precursor for synthesizing molecules containing heterocyclic rings (rings with atoms other than carbon, such as nitrogen, oxygen, or sulfur). Aryl-substituted heterocycles are fundamental structural motifs in many areas of chemistry, particularly in medicinal chemistry. wiley.com

The Suzuki-Miyaura reaction is again a key method, allowing the coupling of the (2-fluoro-4-propoxyphenyl) group with a halogenated heterocycle. nih.gov This strategy has been successfully employed to generate various 2-arylpyridines and other substituted heterocycles. nih.govnih.gov The ability to construct these C-C bonds under relatively mild conditions makes boronic acids like this compound indispensable tools for creating libraries of complex heterocyclic compounds for biological screening. mdpi.com The synthesis of such compounds is crucial for the discovery of new therapeutic agents and agrochemicals. wiley.commdpi.com

Role in Pharmaceutical and Agrochemical Synthesis

The structural motifs accessible through this compound are highly relevant to the life sciences. The incorporation of fluorine and a flexible propoxy group can enhance the drug-like properties of a molecule.

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs containing this functional group or being synthesized using boronic acid intermediates. mdpi.comnih.gov this compound serves as a valuable building block for creating novel Active Pharmaceutical Ingredients (APIs) or key intermediates. researchgate.net Its structure allows medicinal chemists to perform systematic modifications of lead compounds to optimize their efficacy and pharmacokinetic profiles.

The fluorinated phenyl moiety is a common feature in many pharmaceuticals, where the fluorine atom can improve metabolic stability or enhance binding interactions with protein targets. researchgate.net For example, boronic acid precursors are used in the synthesis of radiotracers for positron emission tomography (PET), a critical medical imaging technique. nih.gov The synthesis of complex dipeptidyl boronic acids as proteasome inhibitors for cancer therapy further highlights the importance of boronic acid precursors in developing potent therapeutic agents. nih.gov

| Application Area | Role of this compound | Example Therapeutic Target Class | Reference Principle |

|---|---|---|---|

| Lead Optimization | Building block for creating analogues | Enzymes (e.g., proteasomes, kinases) | Used to synthesize potent enzyme inhibitors nih.govresearchgate.net |

| Bioisosteric Replacement | Source of a fluorinated phenyl scaffold | Various receptors and enzymes | Fluorine can modulate potency and metabolic profile |

| Synthesis of Intermediates | Key precursor for multi-step API synthesis | Not target-specific | Crucial for constructing complex molecular backbones nih.gov |

The principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as fungicides, herbicides, and insecticides. mdpi.com Many of the most effective agrochemicals are complex organic molecules, often containing heterocyclic and fluorinated moieties to enhance their potency and selectivity. wiley.comresearchgate.net

The ability to synthesize novel fluorinated biaryls and heterocycles using this boronic acid provides a direct pathway to new agrochemical candidates. mdpi.com The unique combination of substituents can lead to compounds with improved biological activity, better crop safety, and more favorable environmental profiles. Boron-containing compounds are increasingly being explored for their potential in crop protection. mdpi.com

Advanced Materials Development

The utility of this compound extends beyond life sciences into the realm of materials science. Boronic acids can serve as monomers or functional building blocks for the creation of sophisticated polymers and crystalline materials. researchgate.net

One significant application is in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with well-defined structures. rsc.org Boronic acids can undergo condensation reactions with diol or triol linkers to form robust boronate ester linkages, creating the extended network structure of the COF. rsc.org These materials are being investigated for applications in gas storage, catalysis, and sensing.

Furthermore, boronic acids are used to create functional polymers and hydrogels. researchgate.netsemanticscholar.org For example, polymers containing boronic acid groups can be designed to be responsive to stimuli like glucose, making them useful for developing sensors or controlled-release drug delivery systems. researchgate.net The specific structure of this compound can be used to tune the properties of these materials, such as their solubility, thermal stability, and electronic characteristics. Its derivatives have also been employed in the multicomponent synthesis of advanced fluorophores (fluorescent dyes) for imaging and sensing applications. researchgate.netrsc.org

Polymer Synthesis and Functionalization Utilizing Boronic Acids

The presence of the boronic acid group in this compound makes it an ideal monomer for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern polymer chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In this context, this compound can be copolymerized with a variety of dihaloaromatic compounds to create conjugated polymers. The fluorine and propoxy substituents on the phenyl ring play a crucial role in modulating the electronic properties and solubility of the resulting polymers.

The functionalization of pre-existing polymers with boronic acid groups is another significant application. This can be achieved by introducing this compound into a polymer backbone through post-polymerization modification reactions. Such functionalization imparts new properties to the original polymer, such as the ability to interact with diols, including sugars, which can be exploited for sensing applications.

The synthesis of polymers incorporating this compound often involves the following general steps:

Monomer Preparation : Synthesis and purification of this compound and the corresponding comonomer(s).

Polymerization : The Suzuki-Miyaura coupling reaction is carried out in the presence of a palladium catalyst and a base in an appropriate solvent system.

Purification : The resulting polymer is purified to remove catalyst residues and low molecular weight oligomers.

Characterization : The polymer's structure, molecular weight, and thermal properties are determined using techniques such as NMR spectroscopy, gel permeation chromatography (GPC), and thermogravimetric analysis (TGA).

| Parameter | Typical Condition |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

Applications in Optoelectronic Materials

The unique electronic characteristics imparted by the 2-fluoro and 4-propoxy substituents make polymers derived from this compound promising candidates for applications in optoelectronic devices. The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for improving air stability and facilitating charge injection in devices. Conversely, the electron-donating propoxy group can enhance solubility and influence the polymer's morphology in thin films.

These tailored electronic properties are particularly relevant for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In OLEDs, for instance, polymers containing the this compound moiety can be designed to exhibit specific emission colors and high quantum efficiencies. The precise control over the polymer's electronic structure allows for the fine-tuning of its photophysical properties, such as absorption and emission spectra.

| Property | Influence of this compound moiety |

| HOMO/LUMO Levels | Lowered due to the electron-withdrawing fluorine atom |

| Solubility | Enhanced by the propoxy group |

| Photoluminescence | Tunable emission wavelength based on the polymer backbone |

| Charge Carrier Mobility | Influenced by the polymer's molecular packing and morphology |

Detailed research findings have demonstrated that the incorporation of fluorinated phenylboronic acid derivatives into conjugated polymer backbones can lead to materials with improved performance in optoelectronic devices. For example, the strategic placement of fluorine atoms can enhance intramolecular charge transfer characteristics, leading to red-shifted emission and improved device efficiency. While specific data for polymers solely derived from this compound is emerging, the principles established from structurally similar compounds strongly suggest its potential in creating next-generation organic electronic materials.

Computational and Theoretical Studies of 2 Fluoro 4 Propoxyphenyl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic structure of an arylboronic acid is defined by the interplay between the electron-deficient boron center, the aromatic ring, and its substituents. In (2-fluoro-4-propoxyphenyl)boronic acid, the sp2-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de This is modulated by the electronic effects of the phenyl ring and its substituents: an ortho-fluoro group and a para-propoxy group.

DFT calculations on analogous molecules are used to determine key structural and electronic parameters. The geometry around the boron atom is trigonal planar. wiley-vch.de The C-B bond connects the boronic acid moiety to the phenyl ring, and its properties are influenced by the substituents. The ortho-fluoro group is strongly electron-withdrawing, while the para-propoxy group is electron-donating through resonance. This push-pull electronic arrangement influences the charge distribution across the molecule.

Theoretical calculations, such as Mulliken charge analysis and Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. For fluorinated phenylboronic acids, these calculations typically show a significant positive charge on the boron atom and negative charges on the oxygen and fluorine atoms. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the propoxy group, while the LUMO is centered on the electron-deficient boronic acid moiety. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. researchgate.net

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Studies of Analogous Compounds Data extrapolated from computational studies on similar phenylboronic acids. researchgate.netwiley-vch.de

| Parameter | Predicted Value Range | Description |

| C-B Bond Length | 1.55 - 1.57 Å | Connects the phenyl ring to the boron atom. |

| B-O Bond Length | 1.36 - 1.38 Å | Represents the bond between boron and the hydroxyl oxygen atoms. |

| C-F Bond Length | 1.34 - 1.36 Å | Represents the bond between the phenyl ring and the fluorine atom. |

| C-B-O Angle | 118° - 122° | Reflects the trigonal planar geometry around the boron atom. |

| O-B-O Angle | 115° - 119° | The angle between the two hydroxyl groups attached to boron. |

| C-C-B Angle | 119° - 121° | The angle within the phenyl ring at the point of boron substitution. |

Reaction Pathway Elucidation through DFT Calculations

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. By modeling the potential energy surface of the reaction, computational chemists can identify transition states, calculate activation energy barriers, and determine the thermodynamics of each elementary step.

For a typical Suzuki-Miyaura coupling involving this compound and an aryl halide, the catalytic cycle involves three key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide. DFT can model the geometry and energy of the resulting palladium complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium catalyst. This is often the rate-determining step. DFT calculations can elucidate the structure of the transition state and the energy barrier for this transfer, which involves the formation of a B-O-Pd linkage after the boronic acid is activated by a base.

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium catalyst. DFT can predict the energy release and the geometry of the final product.

While specific energy profiles for this compound are not published, studies on similar substrates show how substituents affect reaction barriers. The electron-withdrawing fluorine atom can influence the Lewis acidity of the boron center, potentially affecting the rate of transmetalation. Computational models can precisely quantify these electronic influences on the reaction pathway and kinetics. mdpi.com

Table 2: Elementary Steps in Suzuki-Miyaura Coupling and Insights from DFT

| Reaction Step | Description | Information Gained from DFT Calculations |

| Oxidative Addition | Pd(0) catalyst reacts with an aryl halide (Ar-X). | Geometry of the Pd(II) complex, reaction energy. |

| Transmetalation | The aryl group from the boronic acid transfers to the Pd(II) complex. | Structure of the transition state, activation energy barrier, role of base and solvent. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple to form the product. | Energy released during C-C bond formation, stability of the final product. |

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound arises from rotation around several single bonds, primarily the C-B bond and the B-O bonds. This rotation leads to different conformers with varying energies. Computational studies can predict the most stable conformations and the energy barriers for interconversion.

For phenylboronic acids, the orientation of the B(OH)₂ group relative to the phenyl ring is a key conformational feature. Studies on 2-fluorophenylboronic acid have shown that conformers with different arrangements of the hydroxyl groups (e.g., cis-trans isomers) have slight energy differences. researchgate.net The most stable conformer is often the one that maximizes favorable interactions and minimizes steric hindrance.

A significant feature of ortho-fluorophenylboronic acids is the potential for an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid group and the adjacent fluorine atom (O-H···F). mdpi.com This interaction can influence the orientation of the boronic acid group, locking it into a more planar conformation with the phenyl ring. DFT calculations can confirm the presence of this bond by analyzing bond lengths and vibrational frequencies and can quantify its strength, which is typically weak but conformationally significant. mdpi.com The propoxy group also has rotational freedom, and its preferred orientation will be determined by steric and electronic interactions with the adjacent ring hydrogen.

Table 3: Potential Conformations and Interactions in this compound

| Interaction/Conformer | Description | Predicted Stability/Effect |

| C-B Bond Rotation | Rotation of the -B(OH)₂ group relative to the phenyl ring. | Low energy barrier; planarity favored by conjugation and potential H-bonding. |

| cis-trans Isomerism | Different orientations of the two -OH groups on the boron atom. | Small energy differences (1-3 kcal/mol) between isomers. researchgate.net |

| Intramolecular O-H···F Bond | Hydrogen bonding between the ortho-fluoro and a hydroxyl group. | Stabilizes a planar conformation, influencing reactivity. mdpi.com |

| Propoxy Group Rotation | Rotation around the C-O bond of the propoxy substituent. | The most stable conformer will minimize steric clash with the phenyl ring. |

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, leverages computational descriptors to forecast the reactivity, selectivity, or biological activity of a molecule. mdpi.comnih.gov For this compound, such models can predict its behavior in various chemical and biological systems without the need for exhaustive experimentation.

The models are built by correlating calculated molecular descriptors with observed properties. These descriptors can be electronic, steric, or topological in nature. For instance, the reactivity of the boronic acid in a coupling reaction might be correlated with the calculated HOMO-LUMO gap, the partial charge on the boron atom, or Fukui indices, which indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack. mdpi.com

In the context of medicinal chemistry, where boronic acids are of growing interest, predictive models can be used to forecast properties like enzyme inhibition. mdpi.com By docking the molecule into the active site of a target protein, computational models can predict binding affinity and orientation. Descriptors such as the molecule's size, shape, hydrophobicity, and electrostatic potential are used to build QSAR models that can predict biological activity (e.g., IC₅₀ values) for a series of related compounds. mdpi.com This in silico screening allows for the prioritization of molecules for synthesis and testing. nih.gov

Table 4: Key Computational Descriptors for Predictive Modeling

| Descriptor | Type | Predicted Property |

| HOMO/LUMO Energies | Electronic | Chemical reactivity, electron-donating/accepting ability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electronic | Sites for nucleophilic and electrophilic attack. researchgate.net |

| Partial Atomic Charges | Electronic | Reactivity of specific atoms, intermolecular interactions. |

| Fukui Functions | Electronic | Site-specific reactivity towards nucleophiles/electrophiles. mdpi.com |

| Steric Parameters (e.g., Molar Volume) | Steric | Accessibility of reactive sites, binding affinity. |

| LogP (Partition Coefficient) | Physicochemical | Lipophilicity, membrane permeability. |

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Methods for Boronic Acids

The synthesis of arylboronic acids is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. nih.govrsc.org Traditional methods often have limitations, but modern approaches offer milder and more eco-friendly alternatives. rsc.org

Recent developments focus on:

Solvent-Free and Aqueous Conditions: Mechanochemistry, or ball-milling, presents a solvent-free alternative for the synthesis of boronic esters, often proving superior to solution-based methods. researchgate.net Additionally, performing reactions in water, the greenest solvent, is highly desirable. researchgate.net For instance, the hydroxylation of arylboronic acids can be achieved rapidly in water using sodium sulfite (B76179) and oxygen. researchgate.net

Energy Efficiency: Photochemical methods that utilize visible light are emerging as an energy-efficient way to induce the borylation of haloarenes without the need for metals or additives. organic-chemistry.org

Atom Economy: Multicomponent reactions (MCRs) are being employed to synthesize boron-containing compounds. MCRs are inherently sustainable as they combine three or more reactants in a single step, maximizing atom economy and reducing the need for intermediate purification steps. nih.gov

Low-Toxicity Reagents: Formylphenylboronic acids are considered green compounds due to their low toxicity and their ultimate degradation to the environmentally benign boric acid. nih.gov The use of non-toxic and readily available reagents like hydrogen peroxide for key transformations such as ipso-hydroxylation further enhances the green credentials of these synthetic routes. rsc.org

These sustainable approaches are applicable to the synthesis of functionalized arylboronic acids like (2-Fluoro-4-propoxyphenyl)boronic acid, offering pathways that are both environmentally responsible and efficient.

Flow Chemistry Applications in Boronic Acid Synthesis and Transformations

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of chemical intermediates, including boronic acids. This technology offers significant advantages over traditional batch processing, such as enhanced safety, scalability, and precise reaction control. organic-chemistry.orgacs.org

Key applications in boronic acid synthesis include:

Rapid and High-Throughput Synthesis: By employing organolithium chemistry in a continuous flow setup, it is possible to synthesize boronic acids with reaction times of less than a second and achieve remarkable throughputs, on the order of 60 grams per hour. organic-chemistry.orgacs.org This "Flash Chemistry" approach is suitable for both small-scale medicinal chemistry and larger-scale development. organic-chemistry.org

Handling Unstable Intermediates: Flow chemistry enables the safe generation and immediate use of unstable intermediates, such as certain organolithiums, which are critical for some borylation reactions. acs.org This allows for the synthesis of complex boronic acids that would be challenging to produce in batch reactors. nih.gov

Integrated Processes: Flow microreactor systems can integrate multiple reaction steps. For example, the synthesis of an arylboronic ester from an aryl halide can be immediately followed by a Suzuki-Miyaura cross-coupling reaction in a single, continuous stream, streamlining the production of complex molecules like biaryls. rsc.orgacs.org

The synthesis of this compound and its subsequent transformations can be significantly optimized using flow chemistry, leading to more efficient, safer, and scalable manufacturing processes. acs.orgacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Reaction Time | Minutes to hours | < 1 second to minutes organic-chemistry.org |

| Safety | Risks with exothermic reactions and hazardous intermediates | Enhanced safety, better temperature control, small reaction volumes acs.org |

| Scalability | Often requires process redevelopment for scale-up | Easily scalable by extending run time or using multiple reactors acs.org |

| Throughput | Variable | High throughput (e.g., ~60 g/h) demonstrated organic-chemistry.org |

| Process Control | Less precise | Precise control over temperature, pressure, and mixing organic-chemistry.org |

This table provides an interactive comparison of key features between traditional batch and modern flow chemistry techniques for synthesizing boronic acids.

Novel Catalytic Systems for C-F Bond Formation with Boronic Acids

The formation of a carbon-fluorine (C-F) bond is a crucial transformation in medicinal chemistry, as the introduction of fluorine can significantly enhance a molecule's pharmacological properties. illinois.edu While historically challenging, new catalytic systems are emerging that utilize arylboronic acids as precursors for fluorination.

Research in this area includes:

Palladium-Mediated Fluorination: Palladium complexes have been investigated for mediating nucleophilic fluorination. nih.gov The process typically involves oxidative addition of an aryl halide to a palladium(0) complex, followed by fluoride (B91410) exchange and reductive elimination to form the C-F bond. nih.gov Arylboronic acids can be used in transmetalation steps to generate the key arylpalladium intermediate. nih.govharvard.edu

Electrophilic Fluorination: An alternative strategy involves the transmetalation of arylboronic acids to other metals like silver or copper, followed by oxidative fluorination. illinois.edu This approach avoids some of the side reactions associated with highly basic nucleophilic fluoride sources. illinois.edu

Enantioselective Reactions: Palladium-catalyzed enantioselective Heck reactions of alkenyl fluorides with arylboronic acids can be used to construct tertiary carbon-fluorine stereocenters, providing access to novel chiral building blocks for drug discovery. nih.gov

For a substrate like this compound, these methods are less about forming the existing C-F bond and more about using the boronic acid as a handle for further molecular construction, potentially in the synthesis of complex fluorinated molecules.

Radiochemistry Applications and [18F]Fluorine Labeling

The radioisotope fluorine-18 (B77423) ([18F]) is the most common radionuclide used in Positron Emission Tomography (PET), a powerful molecular imaging technique for disease diagnosis and monitoring. acs.org Arylboronic acids and their ester derivatives have become vital precursors for the late-stage introduction of [18F] into bioactive molecules.

Key methodologies include:

Copper-Mediated Radiofluorination: This is one of the most significant advances in [18F] chemistry. Copper catalysts facilitate the nucleophilic [18F]fluorination of arylboronic acids and esters under mild conditions. acs.orgresearchgate.net This method is compatible with a wide range of functional groups and is effective for electron-rich, neutral, and electron-deficient aromatic rings. acs.org It has been successfully automated and applied to the synthesis of clinically relevant PET radiotracers. acs.orgnih.gov

Suppressing Side Reactions: A major challenge in these reactions is protodeboronation, an undesired side reaction that reduces radiochemical yields. snmjournals.org Optimized protocols have been developed to suppress this side reaction, thereby improving the quality and specific activity of the resulting radiotracer. snmjournals.org

Aqueous Labeling: Methods are being developed to use arylboronic acids as "captors" of aqueous [18F]-fluoride to form aryltrifluoroborates ([18F]ArBF3). snmjournals.orgsnmjournals.org This approach offers the advantage of working in water and producing tracers that may have favorable clearance properties in vivo. snmjournals.org

The structure of this compound makes it an ideal candidate for copper-mediated [18F]fluorination. The boronic acid group can be replaced with [18F] to generate a radiolabeled version of the molecule for use in PET imaging research.

Table 2: Key Methods for [18F]Fluorination of Arylboronic Acids

| Method | Catalyst/Mediator | Precursor | Key Features |

|---|---|---|---|

| Copper-Mediated Fluorination | Copper salts (e.g., Cu(OTf)2py4) | Arylboronic acids or esters | High functional group tolerance; works for diverse electronic systems. acs.orgnih.gov |

| Aryltrifluoroborate Formation | None (direct reaction) | Arylboronic esters | Conducted in aqueous media; forms stable [18F]ArBF3- salts. snmjournals.orgsnmjournals.org |

| Spirocyclic Iodonium (B1229267) Ylides (SCIDY) | Iodine(III) | Spirocyclic iodonium ylides (derived from boronic acids) | Metal-free; regioselective fluorination of non-activated arenes. snmjournals.orgsnmjournals.org |

This interactive table summarizes prominent methods for the [18F]-labeling of aromatic compounds using boronic acid derivatives.

Exploration of Novel Applications in Niche Chemical Fields

Beyond their well-established role in cross-coupling reactions, boronic acids are being explored for a wide range of novel applications due to their unique chemical properties. mackenzie.brresearchgate.net

Emerging areas of application include:

Stimuli-Responsive Materials: Arylboronic acids are being incorporated into hydrogels and other materials. rsc.org The reversible formation of boronate esters with diols allows for the creation of "smart" materials that respond to changes in pH, the presence of sugars, or reactive oxygen species. rsc.org

Chemical Sensing: The ability of boronic acids to bind with diols is exploited in the design of sensors for carbohydrates and other biologically important molecules. nih.govmdpi.com

Boronic Acid Catalysis (BAC): Boronic acids themselves can act as mild Lewis acid catalysts. rsc.org This has been applied to reactions like amide formation and Friedel-Crafts-type alkylations, offering a green alternative to strong acid catalysts. rsc.orgacs.org

Medicinal Chemistry: The boronic acid functional group is a key component in several FDA-approved drugs, such as the anticancer agent bortezomib. researchgate.netnih.gov Its ability to form reversible covalent bonds with active site residues in enzymes, such as serine proteases, makes it a valuable pharmacophore. nih.gov

The specific electronic properties conferred by the fluoro and propoxy groups on this compound could be harnessed to fine-tune its reactivity and binding affinity in these niche applications, from creating advanced materials to designing targeted therapeutic agents.

Q & A

Q. What are the common synthetic strategies for introducing boronic acid groups into aromatic systems?

Boronic acids are typically synthesized via lithiation-borylation or cross-coupling reactions like Suzuki-Miyaura. For aromatic systems, lithiation using n-butyllithium followed by quenching with a boronate ester is effective, as demonstrated in the synthesis of phenstatin analogues . Alternatively, halogenated precursors can undergo Miyaura borylation with bis(pinacolato)diboron under palladium catalysis. Post-synthetic modifications (e.g., fluorination or alkoxylation) are often required to achieve derivatives like (2-fluoro-4-propoxyphenyl)boronic acid .

Q. How is the purity of boronic acid compounds assessed in pharmaceutical research?

High-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is critical for detecting trace impurities (e.g., genotoxic boronic acids) at sub-ppm levels. Derivatization-free methods reduce preparation time and enhance sensitivity, as validated for Lumacaftor drug substances . Nuclear magnetic resonance (NMR) and thermogravimetric analysis (TGA) further confirm structural integrity and thermal stability .

Q. What role do boronic acids play in drug design and development?